1-(3-Benzylazetidin-1-yl)prop-2-en-1-one

Description

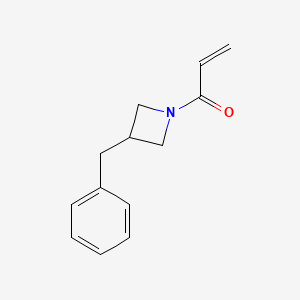

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one is a small organic molecule featuring a four-membered azetidine ring substituted with a benzyl group at the 3-position, conjugated to a prop-2-en-1-one (α,β-unsaturated ketone) moiety.

Properties

IUPAC Name |

1-(3-benzylazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-9-12(10-14)8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSELNZBVQPPLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of benzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate azetidinone ring, which is then functionalized to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.

Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, yielding amines and carboxylic acids.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas, palladium catalyst

Nucleophiles: Alkyl halides, amines

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Scientific Research Applications

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a tubulin polymerization inhibitor, which makes it a candidate for anticancer drug development.

Biology: It is used in cell cycle studies to understand its effects on cell division and apoptosis.

Pharmacology: The compound’s interaction with various biological targets is explored to develop new therapeutic agents.

Industry: It is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the compound can arrest the cell cycle in the G2/M phase, inducing apoptosis in cancer cells . The molecular targets and pathways involved include:

Tubulin: Inhibition of tubulin polymerization

Cell Cycle Arrest: Induction of G2/M phase arrest

Apoptosis: Activation of apoptotic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

- Amino vs. Benzyl Groups: The compound (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one () replaces the benzyl group with an amino substituent.

- Dimethylamino Substituents: (E)-3-(dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one () features an electron-donating dimethylamino group, which stabilizes the enone system via resonance, contrasting with the benzylazetidine’s inductive electron-withdrawing effects .

Variations in Aryl/ Heteroaryl Substituents

- Chlorophenyl and Hydroxyphenyl Derivatives : (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () demonstrates how electron-withdrawing (Cl) and donating (-OH) groups influence electronic properties. The chlorophenyl group increases electrophilicity, while the hydroxyl group enables intramolecular hydrogen bonding, affecting solubility and reactivity compared to the benzylazetidine derivative .

- Fluorophenyl and Diphenylamino Chalcones: (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one () highlights extended conjugation and π-stacking capabilities due to aromatic substituents, which may enhance optoelectronic properties compared to the azetidine-containing compound .

Heterocyclic vs. Non-Heterocyclic Systems

- Triazole Derivatives: 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one () includes a sulfonyl-triazole group, which confers metabolic stability and hydrogen-bond acceptor properties, diverging from the azetidine’s compact structure .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Structural Insights : The azetidine ring’s strain and conformation may enhance reactivity in cycloaddition reactions compared to larger heterocycles (e.g., pyrrole) .

- Biological Potential: Analogous chalcones and sulfonamides exhibit bioactivity, suggesting the target compound warrants pharmacological screening .

- Computational Gaps : Quantum chemical descriptors (e.g., HOMO-LUMO, dipole moments) for the target compound are absent in the literature, limiting mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.